molecular formula C3H7NO B1365347 N,N-Dimethylformamide-d CAS No. 2914-27-4

N,N-Dimethylformamide-d

Cat. No. B1365347
CAS RN: 2914-27-4
M. Wt: 74.1 g/mol
InChI Key: ZMXDDKWLCZADIW-WFVSFCRTSA-N
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Description

N,N-Dimethylformamide-d7 (DMF-d7) is a deuterated derivative of N,N-Dimethylformamide. . DMF-d7 is frequently used as an aprotic solvent in chemical transformations .


Synthesis Analysis

DMF-d7 has been used in the synthesis of palladium nanoparticles for use in the Suzuki–Miyaura cross-coupling reaction . The synthesis of DMF-protected transition metal nanoparticles has also been reported .


Molecular Structure Analysis

The molecular structure of DMF-d7 can be represented by the linear formula: DCON(CD3)2 . More detailed structural analysis can be found in the references .


Chemical Reactions Analysis

DMF is known to act as a reagent, a catalyst, and a stabilizer in organic chemistry . It has been used in various chemical reactions, including formylation, amination, aminocarbonylation, amidation, and cyanation .


Physical And Chemical Properties Analysis

DMF-d7 is a liquid with a refractive index of n20/D 1.428 (lit.) and a density of 1.03 g/mL at 25 °C (lit.) . More detailed physical and chemical properties can be found in the references .

Scientific Research Applications

Role as Solvent, Reagent, Catalyst, and Stabilizer

N,N-Dimethylformamide (DMF) is renowned not just as an effective polar aprotic solvent but also serves in multiple roles in organic chemistry. As a solvent, it's widely used in chemical transformations both in academic and industrial laboratories. Beyond this, DMF also functions as a reagent, a catalyst, and a stabilizer, showcasing its versatility in chemical applications (Heravi, Ghavidel, & Mohammadkhani, 2018).

Industrial and Pharmaceutical Applications

In the industrial and pharmaceutical sectors, DMF plays a crucial role as a solvent for extracting acetylene and fabricating polyacrylonitrile fibers. It also acts as a starting material for various intermediates such as esters and pyrimidines. The review by Zhang et al. (2021) emphasizes the importance of DMF in these sectors, particularly highlighting its role in the production of chlordimeforms (Zhang et al., 2021).

Analytical Method Development

A significant aspect of DMF's utility lies in the development of analytical methods for its evaluation, especially in pharmaceutical product development. Olivier, Du Toit, and Hamman (2007) developed a gas chromatographic method with a flame-ionization detector, demonstrating DMF's role in advancing analytical chemistry (Olivier, Du Toit, & Hamman, 2007).

Environmental Impact and Biodegradation

DMF's environmental impact, particularly in industrial wastewater, is a growing concern. Studies have focused on microbial degradation of DMF, with strains such as Paracoccus sp. showing high efficiency in degrading DMF in wastewater. This highlights the potential of biotechnological solutions in mitigating DMF's environmental impact (Zhou et al., 2018).

Synthesis Methods and Technology Advancements

Advancements in synthesis methods and technology routes for DMF, especially post-2000, have been explored. These developments provide a theoretical basis for further research in DMF synthesis and catalyst selection, as discussed by Xu Xiao-liang (2011) (Xiao-liang, 2011).

Occupational Health Perspectives

The effects of occupational exposure to DMF, particularly in terms of liver toxicity, have been studied extensively. Kim and Kim (2011) reviewed the cases of liver damage caused by DMF exposure, highlighting the importance of understanding the health risks associated with its use (Kim & Kim, 2011).

Safety And Hazards

DMF can harm the eyes, skin, lungs, liver, and heart . It is classified as a flammable liquid and vapor, and it may cause cancer and damage fertility or the unborn child .

Future Directions

Future research may focus on the identification of efficient preventive measures against the toxicity of DMF to occupational workers, the investigation of the detrimental effects of DMF at environmentally relevant doses, and the studies on the elimination and recycling of DMF in industrial wastes . The European Commission has published a regulation restricting DMF, which will start applying from December 2023 .

properties

IUPAC Name

1-deuterio-N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480215
Record name N,N-Dimethylformamide-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide-d

CAS RN

2914-27-4
Record name N,N-Dimethylformamide-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2914-27-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
502
Citations
Y Kameda, S Saito, A Saji, Y Amo, T Usuki… - The Journal of …, 2020 - ACS Publications
Neutron diffraction measurements on 6 Li/ 7 Li isotopically substituted 10 and 33 mol % *LiTFSA (lithium bis(trifluoromethylsulfonyl)amide)-AN-d 3 (acetonitrile-d 3 ) and 10 and 33 mol …
Number of citations: 8 pubs.acs.org
T IBARAKI, H MITOBE, K KAWATA… - Journal of Environmental …, 1999 - jstage.jst.go.jp
A solid phase extraction-GC/MS method was applied to determination of N, N-dimethylformamide (DMF) in water and sediment. Five hundred milliliters of water samples, spiked with …
Number of citations: 10 www.jstage.jst.go.jp
M Yamagami, H Wakita, T Yamaguchi - The Journal of chemical …, 1995 - pubs.aip.org
Pulsed neutron diffraction measurements have been carried out on 8.6, 5.8, and 1.7 molar lithium chloride (LiCl) solutions in deuterated water (D 2 O), methanol‐d 4 (MeOD), and N,N‐…
Number of citations: 57 pubs.aip.org
CMV Ståkhandske, J Mink, M Sandström, I Pápai… - Vibrational …, 1997 - Elsevier
Raman and infrared absorption spectra of N,N-dimethylthioformamide, N,N-dimethylthioformamide-d 7 , N,N-dimethylformamide, N,N-dimethylformamide-d 7 and bis(N,N-…
Number of citations: 68 www.sciencedirect.com
J Kozelka, G Barre - Chemistry–A European Journal, 1997 - Wiley Online Library
The propensity of the phospho‐diester group to bind platinum(II) was investigated by examining the reactions of the dinucleotide salts NH 4 {d(TpT)} and NH 4 {d(TpG)} with the …
RD Farrant, SR Salman, JC Lindon, BC Cupid… - … of pharmaceutical and …, 1993 - Elsevier
The metabolism of N,N-dimethylformamide in the Sprague—Dawley rat has been reinvestigated using NMR spectroscopy of urine. In particular, through the use of N,N-…
Number of citations: 26 www.sciencedirect.com
A Fratiello - Molecular Physics, 1964 - Taylor & Francis
A nuclear magnetic resonance investigation has been carried out on aqueous mixtures of formamide, N-methylformamide, and N,N-dimethylformamide over the entire concentration …
Number of citations: 32 www.tandfonline.com
J Wang, W Gao, H Zhong, C Liang, X Chen… - RSC …, 2016 - pubs.rsc.org
Intradiffusion coefficients of N,N-dimethylformamide (DDMF) and water (DW) in DMF–water mixtures were measured as a function of temperature, pressure and composition for the first …
Number of citations: 13 pubs.rsc.org
NS Balakrishnan - Journal of Magnetic Resonance (1969), 1989 - Elsevier
The quadrupole splittings in the deuteron magnetic resonance spectrum of N,N-dimethylformamide-d 7 (DMF-d 7 ) oriented in a nematic phase have been measured in order to …
Number of citations: 6 www.sciencedirect.com
HE Kent, TH Lilley, PJ Milburn, M Bloemendal… - Journal of solution …, 1985 - Springer
Enthalpies of dilution of the N-acetyl amides of glycine, L-alanine, L-valine, L-leucine, and L-phenylalanine, dissolved in N,N-dimethylformamide (DMF) as a solvent have been …
Number of citations: 57 link.springer.com

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